

Application Note: Comprehensive Analytical Characterization of Methyl 3-(tetradecyloxy)benzoate

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Compound of Interest

Compound Name: *Methyl 3-(tetradecyloxy)benzoate*

CAS No.: 40654-43-1

Cat. No.: B8741163

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Introduction & Molecular Context

Methyl 3-(tetradecyloxy)benzoate (CAS: 40654-43-1) is a highly lipophilic ester characterized by a polar benzoate headgroup and a long, non-polar tetradecyl (myristyl, C14) aliphatic tail[1]. In pharmaceutical development and materials science, this molecule serves as a critical intermediate for synthesizing lipid nanoparticle (LNP) components, lipophilic prodrugs, and liquid crystalline (LC) materials[2].

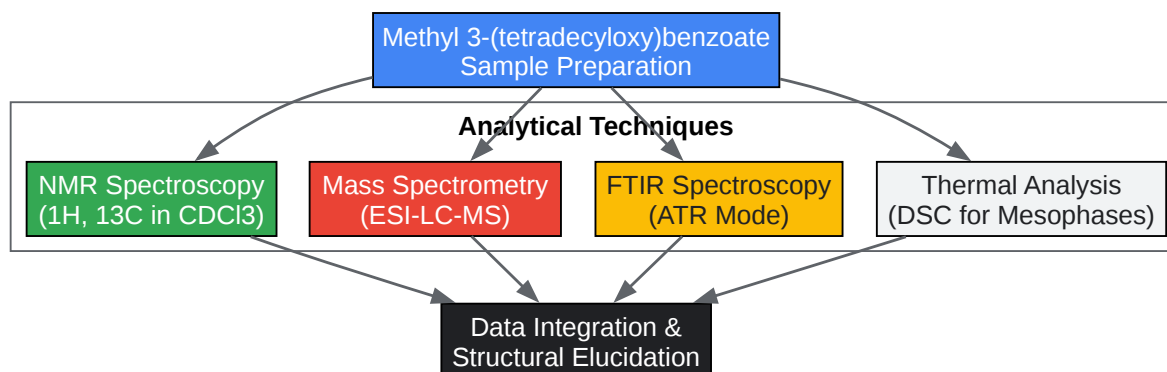
Because alkoxybenzoates inherently possess amphiphilic characteristics, their analytical characterization requires techniques that can resolve both the rigid aromatic core and the highly flexible aliphatic chain[3]. This application note provides a definitive, self-validating framework for the structural and thermal elucidation of **Methyl 3-(tetradecyloxy)benzoate** using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC).

Table 1: Physicochemical Properties Summary

Property	Value	Analytical Relevance
Chemical Formula	C22H36O3	Defines exact mass for high-resolution MS.
Molecular Weight	348.53 g/mol [1]	Target for low-resolution MS (e.g., [M+H] ⁺ at 349.5).
LogP (Predicted)	~7.5	Indicates extreme lipophilicity; dictates non-polar solvent selection (e.g., CDCl ₃) for NMR[4].
Structural Features	Ester, Ether, Aromatic Ring	Provides distinct stretching frequencies for FTIR and specific chemical shifts for ¹³ C NMR.

Analytical Strategy and Workflow

The characterization of long-chain alkoxybenzoates requires a multi-modal approach. Relying on a single technique is insufficient due to the dominance of the aliphatic chain, which can mask the signals of the functional headgroup. The workflow below outlines the logical progression from molecular identification to thermal profiling.



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Analytical workflow for the structural characterization of **Methyl 3-(tetradecyloxy)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Causality and Solvent Selection

The tetradecyl chain is highly non-polar, while the benzoate head is polar. In polar solvents (like DMSO-d₆), this amphiphilic nature induces micellization, leading to severe line broadening in the NMR spectra. Therefore, deuterated chloroform (CDCl₃) is strictly chosen to ensure complete solvation of both the lipophilic tail and the aromatic head, yielding sharp, highly resolved peaks[4].

Step-by-Step Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of **Methyl 3-(tetradecyloxy)benzoate** in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **System Suitability:** Perform a standard 1D proton pulse sequence (zg30) on a 400 MHz or 500 MHz spectrometer. Ensure the TMS peak is calibrated exactly to 0.00 ppm and the CDCl₃ residual solvent peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C)[5].
- **Acquisition Parameters (¹H):** 16 scans, 2-second relaxation delay, 64k data points.
- **Acquisition Parameters (¹³C):** 1024 scans, 2-second relaxation delay, with proton decoupling (waltz16).

Expected Data Interpretation

The integration of the aliphatic chain must perfectly match the aromatic protons to validate the purity of the synthesized or purchased compound[6].

Table 2: Expected ¹H NMR Peak Assignments (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality / Structural Significance
-0.88	Triplet (t)	3H	Terminal -CH ₃	Confirms the end of the tetradecyl chain[6].
-1.26	Multiplet (m)	20H	Bulk -(CH ₂) ₁₀ -	The hydrophobic core of the C14 chain[6].
-1.45	Multiplet (m)	2H	-CH ₂ -CH ₂ -CH ₂ -O-	Gamma-position to the ether oxygen[6].
-1.78	Multiplet (m)	2H	-CH ₂ -CH ₂ -O-	Beta-position to the ether oxygen[6].
-3.90	Singlet (s)	3H	-COOCH ₃	Confirms the intact methyl ester[5].
-3.98	Triplet (t)	2H	-CH ₂ -O-Ar	Alpha-position; deshielded by the ether oxygen[6].
7.05 - 7.65	Multiplets	4H	Aromatic Protons	Confirms the meta-substitution pattern of the benzene ring[6].

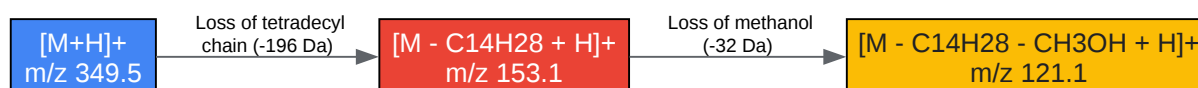
Mass Spectrometry (LC-MS) Causality and Ionization Strategy

Long-chain alkoxybenzoates possess a highly labile ether linkage that is prone to rapid alpha-cleavage under harsh Electron Ionization (EI) conditions[7]. To preserve the parent ion and

accurately determine the molecular weight, soft ionization via Electrospray Ionization (ESI) in positive mode is preferred. The addition of 0.1% formic acid in the mobile phase facilitates protonation, yielding the $[M+H]^+$ adduct.

Step-by-Step Protocol: LC-MS

- Sample Preparation: Dilute the sample to 1 $\mu\text{g}/\text{mL}$ in HPLC-grade Methanol/Water (80:20, v/v).
- Chromatography: Inject 2 μL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μm). Use a steep gradient of Water (0.1% FA) to Acetonitrile (0.1% FA) to elute the highly retained lipophilic compound.
- MS Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 600.
- Self-Validation: Monitor for the sodium adduct $[M+\text{Na}]^+$ at m/z 371.5, which frequently co-appears with the protonated species in ester-containing compounds, confirming the molecular mass assignment.



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Proposed ESI-MS fragmentation pathway for **Methyl 3-(tetradecyloxy)benzoate**.

Fourier-Transform Infrared Spectroscopy (FTIR)

Causality of Vibrational Modes

FTIR is utilized specifically to validate the integrity of the ester and ether linkages without the need for sample dissolution. Attenuated Total Reflectance (ATR) is the method of choice as it prevents the polymorphic changes often induced by KBr pellet pressing in lipidic compounds[3].

Step-by-Step Protocol: ATR-FTIR

- **Background Calibration:** Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm^{-1} resolution).
- **Sample Application:** Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.
- **Data Acquisition:** Scan from 4000 to 400 cm^{-1} .
- **Key Diagnostic Bands:**
 - $\sim 2920 \text{ cm}^{-1}$ & $\sim 2850 \text{ cm}^{-1}$: Strong asymmetric and symmetric C-H stretching (verifies the massive C14 aliphatic chain)[6].
 - $\sim 1725 \text{ cm}^{-1}$: Sharp, strong C=O stretching (verifies the conjugated methyl ester)[6].
 - $\sim 1250 \text{ cm}^{-1}$ & $\sim 1040 \text{ cm}^{-1}$: Asymmetric and symmetric C-O-C stretching (verifies the ether linkage)[6].

Thermal Analysis (DSC)

Causality of Thermal Profiling

Alkoxybenzoates are classic building blocks for liquid crystals. The long C14 chain promotes the formation of smectic or nematic mesophases[2]. DSC is not merely used to determine the melting point; it is critical for identifying these reversible phase transitions (clearing points) that dictate the material's utility in optoelectronics or lipid-based drug delivery systems[3].

Step-by-Step Protocol: DSC

- **Sample Encapsulation:** Accurately weigh 3.0 - 5.0 mg of the sample into an aluminum standard DSC pan. Crimp with a pierced lid to allow outgassing.
- **Purge Gas:** Utilize dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
- **Thermal Cycle (Heat-Cool-Heat):**
 - **Heating 1:** Heat from 20°C to 150°C at 10°C/min (erases thermal history).

- Cooling: Cool from 150°C to 0°C at 10°C/min (captures crystallization and potential mesophase formation)[2].
- Heating 2: Heat from 0°C to 150°C at 10°C/min (records true thermodynamic melting and clearing points).
- Data Interpretation: Look for multiple endothermic peaks during the second heating cycle. A sharp primary peak indicates the transition from solid crystal to a liquid crystalline mesophase, while a subsequent, smaller endotherm indicates the clearing point (transition to an isotropic liquid)[2].

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